molecular formula C18H19ClO3 B5014137 1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5014137
M. Wt: 318.8 g/mol
InChI Key: CMLJVZVMNCHYRA-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a chlorophenoxy group, an ethoxy group, a methoxy group, and a prop-2-enyl group attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-3-6-14-9-10-17(18(13-14)20-2)22-12-11-21-16-8-5-4-7-15(16)19/h3-5,7-10,13H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJVZVMNCHYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohols, amines, and other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to the presence of the prop-2-enyl group, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to different physical, chemical, and biological properties compared to its analogs.

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